molecular formula C26H42OSi B583399 O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol CAS No. 210700-51-9

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol

Cat. No.: B583399
CAS No.: 210700-51-9
M. Wt: 398.706
InChI Key: FWMKSMNLDOXYCJ-PMCBPKONSA-N
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Description

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a synthetic derivative of retinol, commonly used in biochemical research. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and a didehydro retinol backbone. The compound is primarily utilized for its stability and reactivity in various chemical and biological applications .

Scientific Research Applications

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is widely used in scientific research due to its stability and reactivity. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in studies of retinoid metabolism and function.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of high-value chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol typically involves the protection of retinol with a TBDMS group. The process begins with the reaction of retinol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of retinol, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol involves its interaction with specific molecular targets and pathways. The TBDMS group provides stability, allowing the compound to participate in various biochemical reactions without rapid degradation. The didehydro retinol backbone interacts with retinoid receptors and enzymes, influencing cellular processes such as gene expression and cell differentiation .

Comparison with Similar Compounds

Similar Compounds

    Retinol: The parent compound, less stable but more biologically active.

    Retinal: An oxidized form of retinol, involved in vision.

    Retinoic Acid: A metabolite of retinol, crucial for gene regulation.

Uniqueness

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is unique due to its enhanced stability provided by the TBDMS group, making it suitable for various synthetic and research applications where other retinoids may be too reactive or unstable .

Properties

IUPAC Name

tert-butyl-[(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-ynoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h13,16-18H,12,15,19-20H2,1-10H3/b17-16+,21-13+,22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMKSMNLDOXYCJ-PMCBPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO[Si](C)(C)C(C)(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747261
Record name O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210700-51-9
Record name O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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